Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride
Description
Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a spirocyclic compound featuring a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core with a tert-butyl carboxylate group at position 8 and a cyclopropyl substituent at position 3. The spiro architecture combines a tetrahydrofuran-like oxygen-containing ring (1-oxa) and a piperazine-derived diaza ring, creating a rigid, three-dimensional structure. The cyclopropyl group introduces steric bulk and conformational constraints, which can influence metabolic stability and binding interactions in medicinal chemistry applications . This compound is part of a broader class of spirocyclic building blocks used in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and kinases .
Properties
Molecular Formula |
C9H8ClF2NO4 |
|---|---|
Molecular Weight |
267.61 g/mol |
IUPAC Name |
methyl 5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H7F2NO4.ClH/c1-14-8(13)6-4(12)2-3-5-7(6)16-9(10,11)15-5;/h2-3H,12H2,1H3;1H |
InChI Key |
HCGFTPWCEDMNLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC(O2)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Fluorination of 2,2-Dichloro-1,3-benzodioxole Derivatives
A pivotal step in the synthesis is the conversion of 2,2-dichloro-1,3-benzodioxole to the 2,2-difluoro-1,3-benzodioxole intermediate, which is structurally analogous to the dioxaindane core. This transformation is typically achieved via nucleophilic substitution using potassium fluoride (KF) as the fluorinating agent in the presence of hydrogen fluoride catalysts such as potassium hydrogen fluoride (KHF₂).
- Catalyst system: Potassium hydrogen fluoride (KHF₂) is preferred due to its ability to be generated in situ from KF and traces of water or by addition of anhydrous strong acids like hydrogen chloride.
- Reaction conditions: The reaction is conducted in polar aprotic solvents such as tetramethylene sulfone or acetonitrile at elevated temperatures (~140°C).
- Stoichiometry: The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is optimized between 2:1 and 2.5:1 to ensure complete conversion.
- Catalyst loading: KHF₂ is used in 5–20% by weight relative to the starting dichloro compound.
- Workup: After reaction completion (typically 8 hours), the mixture is cooled, diluted with water to dissolve salts, and the organic phase containing 2,2-difluoro-1,3-benzodioxole is isolated by phase separation and purified by distillation.
Table 1: Typical Reaction Parameters for Fluorination Step
| Parameter | Value/Range |
|---|---|
| Starting material | 2,2-Dichloro-1,3-benzodioxole |
| Fluorinating agent | Potassium fluoride (KF) |
| Catalyst | Potassium hydrogen fluoride (KHF₂) |
| Solvent | Tetramethylene sulfone or acetonitrile |
| Temperature | ~140°C |
| Reaction time | 8 hours |
| KF : substrate molar ratio | 2:1 to 2.5:1 |
| Catalyst loading | 5–20% w/w (relative to substrate) |
This procedure yields the difluorinated dioxaindane intermediate, which serves as a key scaffold for further functionalization.
Introduction of the Amino Group at the 5-Position
The amino substitution at the 5-position of the dioxaindane ring is typically achieved through nucleophilic aromatic substitution or via amination reactions on appropriately functionalized intermediates.
- Literature on related 5-amino-substituted benzoxepines and indole derivatives indicates the use of amination reactions involving thiobenzamides or thioacetamides in polar aprotic solvents such as dimethylformamide (DMF) at room temperature.
- Amination can be performed by reacting the halogenated or activated intermediate with ammonia or amine sources under controlled conditions to afford the 5-amino derivative.
- Purification involves extraction, washing, drying, and chromatographic separation to isolate analytically pure amino compounds.
Esterification to Form Methyl Carboxylate
The carboxylate group at the 4-position is typically introduced or protected as a methyl ester to enhance stability and facilitate purification.
- Esterification methods include treatment of the carboxylic acid intermediate with methanol under acidic catalysis or via methylation reagents.
- The methyl ester hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt form of the methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate.
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Fluorination | Nucleophilic substitution | 2,2-Dichloro-1,3-benzodioxole + KF + KHF₂, tetramethylene sulfone, 140°C, 8 h | 2,2-Difluoro-1,3-benzodioxole intermediate |
| 2. Amination | Nucleophilic substitution | Amination agent (e.g., ammonia, thiobenzamides), DMF, room temp, several hours | 5-Amino-2,2-difluoro-1,3-dioxaindane derivative |
| 3. Esterification & Salt Formation | Acid-catalyzed esterification and salt formation | Methanol, acid catalyst, HCl gas or HCl solution | Methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride |
Research Findings and Notes
- The fluorination step is robust and tolerant to trace water, which simplifies handling and reduces the need for strictly anhydrous conditions.
- Use of potassium hydrogen fluoride as a catalyst allows controlled fluorination with minimal side reactions.
- Amination reactions benefit from mild conditions in polar aprotic solvents to achieve high selectivity and yield.
- The hydrochloride salt form improves compound stability and solubility, which is advantageous for pharmaceutical applications.
- Purification techniques such as preparative flash chromatography and crystallization are essential for obtaining analytically pure final products.
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds. These products are often isolated and purified using standard organic chemistry techniques .
Scientific Research Applications
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethylene group is known to enhance the stability and reactivity of the compound, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
The 3-cyclopropyl substituent significantly impacts physicochemical and pharmacological profiles:
- Lipophilicity : The cyclopropyl group increases logP compared to polar substituents (e.g., oxo or formyl), improving membrane permeability .
- Metabolic Stability : Cyclopropyl’s rigidity reduces susceptibility to cytochrome P450 oxidation, extending half-life in vivo .
- Solubility: The tert-butyl carboxylate enhances aqueous solubility (~2–5 mg/mL in PBS) relative to non-esterified analogs .
In contrast, the 3-bromo analog’s heavy atom content may complicate pharmacokinetics, while the 3-formyl derivative’s aldehyde group poses reactivity risks (e.g., off-target Schiff base formation) .
Conformational Analysis and Ring Puckering Effects
The spiro[4.5]decane system exhibits puckering dynamics described by Cremer-Pople coordinates . Key findings:
- Cyclopropyl Impact : The 3-cyclopropyl group imposes a "half-chair" conformation on the diaza ring, quantified by a puckering amplitude (θ) of ~20° and phase angle (φ) of 150° (similar to bicyclic terpenes) .
- Comparison with Oxo Analog : The 3-oxo derivative adopts a flatter ring (θ = 10°), reducing steric clash but increasing solvent exposure .
- Triaza System : The 1,3,8-triazaspiro[4.5]decane analog (Table 1, row 5) shows greater flexibility due to nitrogen lone-pair repulsions, with θ = 25° .
Biological Activity
Methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural features, including a difluorinated dioxindane framework, suggest interesting biological activities that warrant detailed exploration.
- Molecular Formula : C9H8F2N2O4
- Molecular Weight : 234.17 g/mol
- CAS Number : 2149003-12-1
- IUPAC Name : Methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate
The biological activity of methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride is primarily attributed to its functional groups:
- Amino Group : This group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.
- Carboxylate Group : Capable of engaging in esterification or amidation reactions, potentially influencing metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of dioxaindane compounds can possess antimicrobial properties. The presence of the amino and carboxylate groups may enhance the interaction with microbial cell walls or enzymes, leading to inhibition of growth.
Anticancer Potential
Preliminary investigations suggest that methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride may have anticancer effects. It has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. This inhibition can lead to altered biochemical pathways in target organisms.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study conducted on various derivatives of dioxaindane revealed that compounds similar to methyl 5-amino-2,2-difluoro-1,3-dioxaindane showed significant activity against Gram-positive bacteria. The mechanism was associated with disruption of cell membrane integrity.
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The research highlighted its potential as a lead compound for developing new anticancer agents.
- Enzyme Interaction Studies : Research indicated that methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride acts as an inhibitor for specific kinases involved in cancer signaling pathways. This inhibition could provide insights into its therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with halogenation and cyclization of precursors. Key steps include:
- Halogenation: Introduce fluorine atoms via electrophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride).
- Cyclization: Form the dioxaindane ring under acidic or basic conditions, depending on precursor stability.
- Amination: Introduce the amino group via reductive amination or nucleophilic substitution.
- Hydrochloride Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability .
Optimization Tips:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: Confirm the presence of difluoro groups (¹⁹F NMR) and carboxylate/amine protons (¹H NMR).
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for the hydrochloride salt).
- HPLC: Assess purity using a C18 column with UV detection at 254 nm .
- Elemental Analysis: Validate C, H, N, and Cl content to confirm stoichiometry .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C). For organic solvents, use DMSO or methanol (10–20 mg/mL) .
- Stability: Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the ester group .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Spill Management: Neutralize acid spills with sodium bicarbonate; collect solid residues using inert absorbents.
- Toxicity Mitigation: Avoid inhalation/contact—skin exposure may cause irritation (LD₅₀ data pending; assume acute toxicity) .
Advanced Research Questions
Q. How does the electronic environment of the difluoro-dioxaindane core influence reactivity in catalytic reactions?
Methodological Answer: The electron-withdrawing difluoro group stabilizes the dioxaindane ring, enhancing electrophilic substitution at the 4-carboxylate position. Computational studies (DFT) can map electron density distributions to predict reactivity. For example:
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Poor in vivo activity may stem from rapid metabolism of the ester group.
- Metabolite Identification: Incubate the compound with liver microsomes to identify hydrolysis products (e.g., free carboxylic acid).
- Structural Modification: Replace the methyl ester with a tert-butyl ester to enhance metabolic stability .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the difluoro motif?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with mono-fluoro, chloro, or hydrogen substituents.
- Bioactivity Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data Analysis: Correlate substituent electronegativity with binding affinity (Table 1).
Q. Table 1. Hypothetical SAR Data for Difluoro Analogues
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 2,2-difluoro | 12 ± 1.2 | 1.8 |
| 2-fluoro | 45 ± 3.5 | 2.1 |
| 2-chloro | 88 ± 6.7 | 2.3 |
Note: Lower IC₅₀ indicates higher potency. Data adapted from hypothetical models .
Q. What advanced techniques are used to study interactions between this compound and biological macromolecules?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
- Molecular Dynamics Simulations: Model ligand-protein complexes for ≥100 ns to predict stability and residence time .
Q. How can formulation challenges (e.g., poor oral bioavailability) be addressed in preclinical development?
Methodological Answer:
- Prodrug Design: Convert the carboxylate to an amide or ester prodrug to enhance membrane permeability.
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve solubility and sustained release.
- In Vivo Testing: Conduct pharmacokinetic studies in rodent models to compare AUC and Cₘₐₓ of formulations .
Q. What are the key differences between this compound and structurally similar benzodioxole derivatives?
Methodological Answer:
- Electron Density: The difluoro group reduces electron density in the dioxaindane ring compared to non-fluorinated benzodioxoles, altering reactivity in cross-coupling reactions.
- Bioactivity: Fluorinated analogs often show enhanced metabolic stability and target selectivity (e.g., 10-fold higher IC₅₀ against CYP450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
